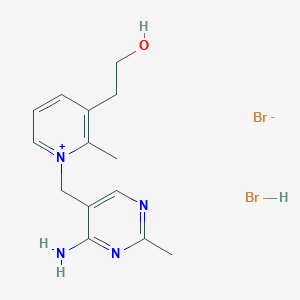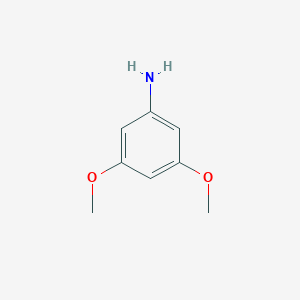
3,5-二甲氧基苯胺
概述
描述
3,5-Dimethoxyaniline is an organic compound with the molecular formula C8H11NO2. It is a derivative of aniline, where two methoxy groups are attached to the benzene ring at the 3 and 5 positions. This compound is known for its applications in organic synthesis and its unique chemical properties .
科学研究应用
3,5-Dimethoxyaniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is involved in the synthesis of pharmaceutical compounds, including potential anticancer agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
3,5-Dimethoxyaniline is a derivative of aniline and is primarily used in the synthesis of various organic compounds . The primary targets of 3,5-Dimethoxyaniline are the molecules or substrates it reacts with during these synthesis processes.
Mode of Action
The mode of action of 3,5-Dimethoxyaniline is primarily through its reactivity as an aniline derivative. Anilines are known to undergo various chemical reactions, including electrophilic substitution, due to the presence of the amino group . In the case of 3,5-Dimethoxyaniline, the methoxy groups can influence the reactivity of the molecule .
Biochemical Pathways
As a chemical reagent, 3,5-Dimethoxyaniline participates in various chemical reactions rather than specific biochemical pathways. For instance, it has been used in the synthesis of poly(3,5-dimethoxyaniline) hollow microspheres through interfacial polymerization .
Pharmacokinetics
Like other aniline derivatives, it is expected to be absorbed, distributed, metabolized, and excreted by the body if ingested or inhaled .
Result of Action
The result of the action of 3,5-Dimethoxyaniline is the formation of new organic compounds. For example, it can be used to synthesize poly(3,5-dimethoxyaniline) hollow microspheres . The properties of these new compounds depend on the specific reactions and conditions used during synthesis .
Action Environment
The action of 3,5-Dimethoxyaniline is influenced by various environmental factors, including temperature, pH, and the presence of other chemicals . For instance, the synthesis of poly(3,5-dimethoxyaniline) hollow microspheres requires specific conditions, including a certain temperature and the presence of a doping agent .
准备方法
Synthetic Routes and Reaction Conditions
3,5-Dimethoxyaniline can be synthesized through several methods. One common method involves the reaction of 3,5-dimethoxybenzaldehyde with ammonia or an amine source under reducing conditions. Another method includes the reduction of 3,5-dimethoxynitrobenzene using a suitable reducing agent such as iron powder in the presence of hydrochloric acid .
Industrial Production Methods
In industrial settings, 3,5-Dimethoxyaniline is often produced through the catalytic hydrogenation of 3,5-dimethoxynitrobenzene. This process involves the use of a metal catalyst such as palladium on carbon under hydrogen gas at elevated temperatures and pressures .
化学反应分析
Types of Reactions
3,5-Dimethoxyaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: The nitro group in 3,5-dimethoxynitrobenzene can be reduced to form 3,5-Dimethoxyaniline.
Substitution: It can undergo electrophilic aromatic substitution reactions due to the presence of electron-donating methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as iron powder and hydrochloric acid are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of 3,5-Dimethoxyaniline from 3,5-dimethoxynitrobenzene.
Substitution: Formation of halogenated derivatives.
相似化合物的比较
Similar Compounds
- 3,4-Dimethoxyaniline
- 2,5-Dimethoxyaniline
- 2,4-Dimethoxyaniline
- 3,5-Dimethylaniline
- 3,4,5-Trimethoxyaniline
Uniqueness
3,5-Dimethoxyaniline is unique due to the specific positioning of its methoxy groups, which significantly influences its reactivity and chemical behavior. This positioning makes it particularly useful in certain synthetic applications where regioselectivity is crucial .
属性
IUPAC Name |
3,5-dimethoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-10-7-3-6(9)4-8(5-7)11-2/h3-5H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNRGWPVJGDABME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0065018 | |
| Record name | 3,5-Dimethoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0065018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10272-07-8 | |
| Record name | 3,5-Dimethoxyaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10272-07-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dimethoxyaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010272078 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, 3,5-dimethoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,5-Dimethoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0065018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-dimethoxyaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.547 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,5-DIMETHOXYANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JS9DUH84WG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3,5-Dimethoxyaniline?
A1: 3,5-Dimethoxyaniline has the molecular formula C8H11NO2 and a molecular weight of 153.18 g/mol.
Q2: Is there any spectroscopic data available for 3,5-Dimethoxyaniline?
A2: While the provided articles don't delve into detailed spectroscopic characterization, they do highlight specific structural features. For example, in the synthesis of tris(3,5-dimethoxyanilinium) dihydrogentriphosphate, X-ray diffraction confirmed the planar nature of the aromatic ring and the extended conformation of the methoxy side groups. [, ]
Q3: Can 3,5-Dimethoxyaniline be used as a starting material for synthesizing other compounds?
A3: Absolutely! Its electron-rich aromatic ring makes it highly reactive in electrophilic aromatic substitution reactions. This property is exploited in various studies:
- Synthesis of bisindolines: Reaction with vicinal diones like benzil and 4-methylbenzil under acidic conditions leads to the formation of bisindolines, with the reaction pathway proceeding through a Friedel–Crafts type electrophilic attack. [, ]
- Regioselective Friedel-Crafts alkylation: 3,5-Dimethoxyaniline reacts with aldehydes in the presence of trifluoroacetic acid and triethylsilane to yield p-alkyl 3,5-dimethoxyanilines with high regioselectivity. This reaction is applicable to aromatic, heteroaromatic, and aliphatic aldehydes. [, ]
- Synthesis of 2-quinolones: Propargylamides derived from 3,5-dimethoxyaniline through Ugi reactions undergo gold-catalyzed intramolecular alkyne hydroarylation, efficiently forming the 2-quinolone core. []
Q4: Are there any unique reactions observed with 3,5-Dimethoxyaniline?
A4: Yes, the reaction of 3,5-Dimethoxyaniline with 1,2-indanedione yields unexpected products. Instead of a simple condensation, the reaction forms complex structures, including 2,2'-bis(3,5-dimethoxyphenylamino)[3,3'-biindene]-1,1'-dione and diastereomers of 11a'-[2-(3,5-dimethoxyphenylamino)-1-oxoinden-3-yl]-6',6a',11',11a'-tetrahydro-1',3'-dimethoxyspiro[indene-2(3H), 6'-5'H-indeno[1,2-c]-quinoline]-1,11'-dione. X-ray crystallography was crucial in elucidating these structures. [, , ]
Q5: Does 3,5-Dimethoxyaniline exhibit any catalytic activity?
A5: While not a catalyst itself, 3,5-Dimethoxyaniline plays a crucial role in analytical applications:
- Copper (II) Detection: The oxidative coupling of 3-methyl-2-benzothiazolinone hydrazone with N-ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline is catalyzed by copper (II). This forms the basis for highly sensitive spectrophotometric methods to detect trace amounts of copper in various samples, including pepperbush and tap water. [, , ]
Q6: Are there any applications of 3,5-Dimethoxyaniline in material science?
A6: Yes, 3,5-Dimethoxyaniline is a precursor to poly(3,5-dimethoxyaniline) (P(3,5-DMA)), a conducting polymer.
- Synthesis of Hollow Microspheres: Interfacial polymerization of 3,5-dimethoxyaniline using camphorsulfonic acid as a dopant and soft template yields P(3,5-DMA) hollow microspheres with a narrow size distribution and uniform shape. This technique holds promise for various applications in materials science. []
Q7: Are there other noteworthy applications of 3,5-Dimethoxyaniline?
A7:
- Selenium Nanowire Synthesis: 3,5-Dimethoxyaniline acts as a reducing agent in the solvothermal synthesis of ultralong selenium nanowires. These nanowires self-assemble into diverse hierarchical architectures, exhibiting excellent field emission properties. []
Q8: What is the significance of the methoxy groups in 3,5-Dimethoxyaniline?
A8: The methoxy groups are electron-donating substituents, significantly influencing the reactivity and properties of 3,5-Dimethoxyaniline. They enhance the electron density of the aromatic ring, making it more susceptible to electrophilic attack and influencing its interactions in crystal structures.
Q9: Has research explored analogs of 3,5-Dimethoxyaniline?
A9: Yes, several studies utilize 3,5-Dimethoxyaniline as a starting point for diversity-oriented synthesis (DOS):
- Natural Product Analogs: Amino dimethoxyacetophenones, easily synthesized from 3,5-Dimethoxyaniline, serve as valuable building blocks for creating diverse libraries of natural product analogs, including those of flavones, coumarins, azocanes, chalcones, and aurones. This approach is valuable in drug discovery. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
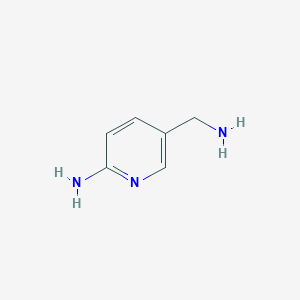
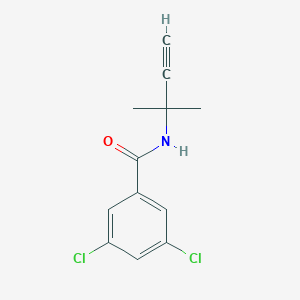
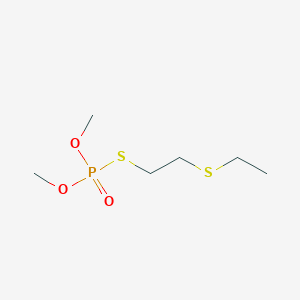
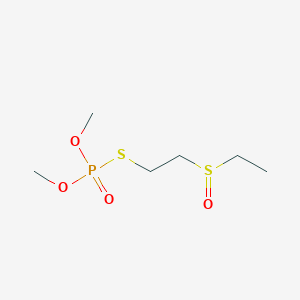

![5-Fluoro-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B133074.png)
![[2-(Carbamoyloxymethyl)-4-hydroxy-2-methylpentyl] carbamate](/img/structure/B133079.png)

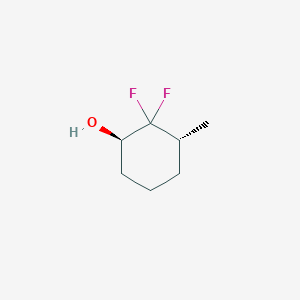
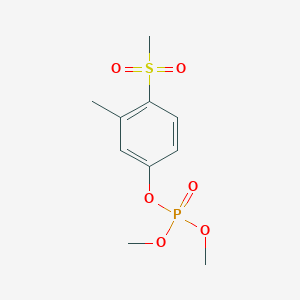
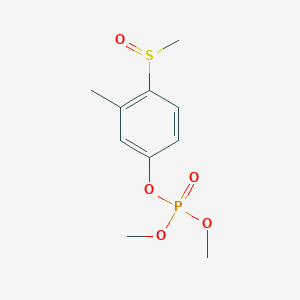

![15-benzyl-18-[(1E,3E)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-1,5,12,19-tetramethyl-2-methylidene-8-(2-methylpropyl)-3,6,9,13,16,20,25-heptaoxo-1,4,7,10,14,17,21-heptazacyclopentacosane-11,22-dicarboxylic acid](/img/structure/B133092.png)
